molecular formula C15H27ClN2O3 B13851530 tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate

tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate

Cat. No.: B13851530
M. Wt: 318.84 g/mol
InChI Key: UEPXPFSVCVTIQI-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclobutylamino group, and a chloroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms tert-butyl (2-chloroacetyl)carbamate, which is then reacted with cyclobutylamine under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a potential lead compound in drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The carbamate group may also interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclobutylamino group adds to its structural complexity and potential biological activity .

Properties

Molecular Formula

C15H27ClN2O3

Molecular Weight

318.84 g/mol

IUPAC Name

tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate

InChI

InChI=1S/C15H27ClN2O3/c1-5-11(17-14(20)21-15(2,3)4)10-18(13(19)9-16)12-7-6-8-12/h11-12H,5-10H2,1-4H3,(H,17,20)

InChI Key

UEPXPFSVCVTIQI-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C1CCC1)C(=O)CCl)NC(=O)OC(C)(C)C

Origin of Product

United States

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